Vinyl iodide

Description

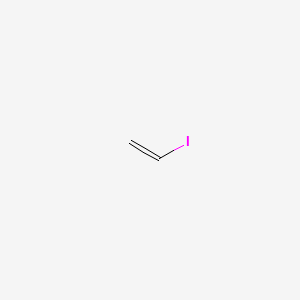

Structure

3D Structure

Properties

IUPAC Name |

iodoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3I/c1-2-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXZPUGJZVBLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060476 | |

| Record name | Ethene, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-66-8 | |

| Record name | Iodoethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F8F0IJ60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vinyl Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl iodide (iodoethene) is a pivotal organoiodine compound extensively utilized in organic synthesis. Its high reactivity, particularly in comparison to other vinyl halides, establishes it as a valuable precursor for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a thorough examination of the fundamental properties, spectroscopic data, and key synthetic methodologies of this compound, tailored for professionals in chemical research and pharmaceutical development.

Core Properties of this compound

This compound is a colorless to pink or yellow liquid that is sensitive to light.[1] It is an important intermediate in a variety of chemical transformations.[2]

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₃I | [3] |

| Molecular Weight | 153.95 g/mol | [3] |

| CAS Number | 593-66-8 | [3] |

| IUPAC Name | Iodoethene | [3] |

| Appearance | Colorless to yellow-pink liquid | [1] |

| Boiling Point | 56 °C | [2] |

| Density | 2.08 g/cm³ | [2] |

| Refractive Index | 1.5385 | [2] |

| Solubility in Water | Not miscible or difficult to mix | [2] |

| Sensitivity | Light sensitive | [2] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopy

| Proton | Chemical Shift (ppm) |

| Ha (trans to I) | 6.30 |

| Hb (cis to I) | 5.93 |

| Hc (geminal to I) | 5.21 |

Note: Specific coupling constants can vary depending on the solvent and spectrometer frequency, but typical ranges are J(gem) ≈ 1.9 Hz, J(cis) ≈ 5-10 Hz, and J(trans) ≈ 11-18 Hz.[4][5]

¹³C NMR Spectroscopy

The presence of the iodine atom significantly influences the chemical shifts of the vinyl carbons due to the "heavy atom effect," which causes an upfield shift of the directly attached carbon.[6][7]

| Carbon | Chemical Shift (ppm) |

| C-I | ~80-90 |

| C=C | ~125-135 |

Note: These are approximate ranges and can be influenced by solvent and substitution.[6][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | =C-H stretch | Medium |

| 1680-1640 | C=C stretch | Medium |

| 1000-650 | =C-H bend | Strong |

Source: General IR correlation tables. Specific values for this compound may vary.[4][9][10]

Mass Spectrometry

The mass spectrum of this compound is characterized by the molecular ion peak and distinct fragmentation patterns.

| m/z | Fragment Ion | Description |

| 154 | [C₂H₃I]⁺ | Molecular ion (M⁺) |

| 127 | [I]⁺ | Loss of vinyl radical |

| 27 | [C₂H₃]⁺ | Loss of iodine radical |

Note: The C-I bond is the weakest and its cleavage is a major fragmentation pathway.[11][12]

Chemical Structure and Reactivity

The structure of this compound features a carbon-carbon double bond with an iodine substituent. This configuration dictates its reactivity, making it a versatile building block in organic synthesis.

Caption: Chemical structure of this compound.

Vinyl iodides are generally stable under nucleophilic conditions.[13] However, they are highly reactive in transition-metal catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings.[13] The reactivity of vinyl halides in these reactions follows the order I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[13] The C-I bond is the weakest among the halogens, facilitating oxidative addition to the metal catalyst.[13]

Synthetic Methodologies

The synthesis of vinyl iodides with well-defined stereochemistry is crucial for their application in the stereoselective synthesis of complex molecules.[13] Several reliable methods have been developed, each with its own advantages and substrate scope.

Barton this compound Synthesis

This method involves the reaction of a hydrazone with iodine in the presence of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield a this compound.[14][15] The reaction proceeds through the oxidation of the hydrazone to a diazo intermediate, followed by electrophilic iodination and elimination of nitrogen gas.[15]

General Experimental Protocol (Barton this compound Synthesis):

-

Hydrazone Formation: The corresponding aldehyde or ketone is refluxed with hydrazine (B178648) and a base such as triethylamine (B128534) in a suitable solvent like ethanol.

-

Iodination: The isolated hydrazone is then added to a solution of iodine in an appropriate solvent (e.g., diethyl ether or THF) containing a strong, non-nucleophilic base (e.g., DBU or 2-tert-butyl-1,1,3,3-tetramethylguanidine).

-

Work-up: The reaction mixture is typically quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by extraction with an organic solvent, drying, and purification by chromatography.

Caption: Experimental workflow for Barton this compound synthesis.

Takai Olefination

The Takai olefination utilizes iodoform (B1672029) (CHI₃) and chromium(II) chloride (CrCl₂) to convert aldehydes into (E)-vinyl iodides with high stereoselectivity.[16] The reaction is believed to proceed through a geminal dichromium species that reacts with the aldehyde, followed by syn-elimination.[16]

General Experimental Protocol (Takai Olefination):

-

Reagent Preparation: Anhydrous CrCl₂ is suspended in a dry, aprotic solvent such as THF under an inert atmosphere. It is crucial to use anhydrous and air-sensitive techniques as CrCl₂ is highly hygroscopic and readily oxidized.[17]

-

Reaction: A solution of the aldehyde and iodoform in THF is added to the CrCl₂ suspension at a controlled temperature (often 0 °C to room temperature).

-

Work-up: The reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[17]

Copper-Catalyzed Halogen Exchange (Finkelstein Reaction)

A mild and general method for the synthesis of vinyl iodides involves the copper-catalyzed Finkelstein-type reaction of vinyl bromides with an iodide salt.[18] This method is often preferred due to its operational simplicity and tolerance of various functional groups.

Detailed Experimental Protocol (Adapted from Klapars and Buchwald):

-

Reaction Setup: An oven-dried Schlenk tube is charged with CuI (5 mol %), the vinyl bromide (1.0 equiv), and NaI (2.0 equiv). The tube is evacuated and backfilled with argon.

-

Reagent Addition: A diamine ligand (e.g., N,N'-dimethylethylenediamine, 20 mol %) and a dry solvent (e.g., dioxane or n-butanol) are added via syringe.

-

Reaction Conditions: The mixture is heated to 110 °C for a specified time until the reaction is complete, as monitored by GC or TLC.

-

Work-up: The reaction mixture is allowed to cool to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by flash chromatography.[18][19]

Caption: Workflow for copper-catalyzed this compound synthesis.

Applications in Drug Development and Organic Synthesis

Vinyl iodides are indispensable intermediates in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.[13] Their high reactivity in cross-coupling reactions allows for the efficient construction of intricate carbon skeletons.

The diagram below illustrates the central role of this compound in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.

Caption: Role of this compound in key cross-coupling reactions.

Safety and Handling

This compound is considered harmful if swallowed and may cause cancer.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is incompatible with strong oxidizing agents and should be stored in a cool, dry place, protected from light.[2]

Conclusion

This compound is a cornerstone of modern organic synthesis, offering a reactive handle for the stereoselective formation of complex molecular architectures. A thorough understanding of its fundamental properties, spectroscopic signatures, and synthetic methodologies is essential for its effective utilization in research and development, particularly within the pharmaceutical industry. The methods outlined in this guide provide a robust toolkit for the preparation and application of this versatile chemical intermediate.

References

- 1. Copper-catalyzed coupling of amides and carbamates with vinyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Iodoethylene | C2H3I | CID 68976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. compoundchem.com [compoundchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. whitman.edu [whitman.edu]

- 12. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. synarchive.com [synarchive.com]

- 14. Barton this compound Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Hydrazone iodination - Wikipedia [en.wikipedia.org]

- 16. Takai olefination - Wikipedia [en.wikipedia.org]

- 17. Reddit - The heart of the internet [reddit.com]

- 18. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]

- 19. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides [organic-chemistry.org]

An In-depth Technical Guide to the Stereoselective Synthesis of E/Z Vinyl Iodides

For Researchers, Scientists, and Drug Development Professionals

Vinyl iodides are indispensable intermediates in modern organic synthesis, serving as versatile precursors for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition-metal-catalyzed cross-coupling reactions. Their stereochemical integrity is often crucial for the synthesis of complex molecules such as natural products and pharmaceuticals. This guide provides a comprehensive overview of the core methodologies for the stereoselective synthesis of both E and Z vinyl iodides, presenting quantitative data, detailed experimental protocols, and visual diagrams of key synthetic pathways and workflows.

Core Synthetic Strategies

The stereocontrolled synthesis of vinyl iodides can be broadly categorized into three main approaches: the hydroiodination of alkynes, olefination reactions of carbonyl compounds, and the conversion of other vinyl organometallics or halides. The choice of method is often dictated by the desired stereochemistry (E or Z), the substitution pattern of the target vinyl iodide, and the functional group tolerance of the reaction.

Hydroiodination of Alkynes

The direct addition of hydrogen iodide (HI) across the triple bond of an alkyne is one of the most straightforward methods for the synthesis of vinyl iodides. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the alkyne substrate.

a) Synthesis of (E)-Vinyl Iodides via Ex Situ Generated HI

A significant advancement in the synthesis of (E)-vinyl iodides is the use of ex situ generated HI, which allows for a controlled and highly stereoselective reaction under mild, transition-metal-free conditions. This method demonstrates broad functional group tolerance.[1][2] The reaction proceeds via the protonation of the alkyne by HI to form a stabilized vinyl cation, which is then attacked by the iodide ion.[1]

b) Rhodium-Catalyzed Anti-Markovnikov Hydroiodination

For terminal alkynes, rhodium catalysis can be employed to achieve anti-Markovnikov hydroiodination, providing access to linear vinyl iodides. Notably, the stereochemical outcome (E or Z) can be controlled by the choice of ligand.[3][4]

Olefination Reactions

Olefination reactions provide a powerful means to construct vinyl iodides from readily available aldehydes and ketones.

a) Takai Olefination for (E)-Vinyl Iodides

The Takai olefination utilizes iodoform (B1672029) (CHI₃) and chromium(II) chloride (CrCl₂) to convert aldehydes into (E)-vinyl iodides with high stereoselectivity.[5][6] This reaction is particularly advantageous over traditional methods like the Wittig reaction, which often yield mixtures of isomers.[6] However, a notable exception is the highly (Z)-selective Takai olefination of salicylaldehyde (B1680747) derivatives.[7][8]

b) Stork-Zhao Olefination for (Z)-Vinyl Iodides

For the synthesis of (Z)-vinyl iodides, the Stork-Zhao olefination, a modification of the Wittig reaction, is highly effective.[5][9] This reaction generally provides high yields and excellent (Z)-selectivity, especially at low temperatures and in the presence of HMPA.[5][9]

c) Barton's Hydrazone Iodination

Another named reaction for the conversion of aldehydes or ketones to vinyl iodides is the Barton's hydrazone iodination. This method involves the formation of a hydrazone, which is subsequently treated with iodine to yield the this compound.[5][10][11]

Halogen Exchange and Iododemetalation Reactions

a) Copper-Catalyzed Finkelstein-Type Halide Exchange

Vinyl iodides can be synthesized stereospecifically from the corresponding vinyl bromides through a copper(I)-catalyzed Finkelstein-type halide exchange reaction with potassium iodide.[12][13] This method proceeds with retention of the double bond geometry.[12]

b) Iododesilylation

Iododesilylation offers a route to vinyl iodides from vinylsilanes. This method avoids the use of toxic tin reagents and benefits from the stability and ease of handling of the vinylsilane precursors.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described above, allowing for easy comparison of their efficiency and stereoselectivity.

| Method | Substrate | Reagents and Conditions | Product | Yield (%) | E:Z Ratio | Reference |

| Ex Situ Generated HI | Internal Alkynes | HSiEt₃, I₂, Toluene (B28343), rt, 3 h | (E)-Vinyl Iodide | Good | High E-selectivity | [1][2] |

| Rh-Catalyzed Hydroiodination | Terminal Alkynes | [Rh]-complex, Ligand, Aliphatic Iodide | (E)- or (Z)-Vinyl Iodide | High | High to exclusive | [3][4] |

| Takai Olefination | Aldehydes | CHI₃, CrCl₂ | (E)-Vinyl Iodide | - | High E-selectivity | [5][6] |

| Stork-Zhao Olefination | Aldehydes | (Iodomethyl)triphenylphosphonium iodide, Base | (Z)-Vinyl Iodide | High | High Z-selectivity | [5][9] |

| Cu-Catalyzed Halide Exchange | Vinyl Bromides | KI, Cu(I) catalyst | This compound | Satisfactory to Excellent | Stereospecific | [12][13] |

Experimental Protocols

Protocol 1: Synthesis of (E)-Vinyl Iodides via Ex Situ Generated HI[1]

A two-chambered pressure vessel is utilized for this procedure. In a nitrogen atmosphere, Chamber B is charged with the alkyne (0.60 mmol) and toluene (1.0 mL). Chamber A is then loaded with triethylsilane (1.2 mmol, 0.19 mL) and the mixture is cooled to -78 °C for 5 minutes. Following the cooling period, iodine (1.2 mmol, 304.6 mg) is added to Chamber A at -78 °C. The reaction mixture is then stirred at room temperature for 3 hours in the dark. Upon completion, the reaction mixture in Chamber B is quenched with water and extracted with ethyl acetate (B1210297) (3 x 20 mL).

Protocol 2: Stork-Zhao-Wittig Olefination for (Z)-Iodoalkene Synthesis[14]

This reaction is conducted with the exclusion of light. A 1000 mL, three-necked round-bottomed flask equipped with a magnetic stirrer is oven-dried overnight. The flask is then fitted with a glass stopper, a gas adaptor connected to an argon inlet, and a pressure-equalizing addition funnel. The system is maintained under a positive argon pressure. (Iodomethyl)triphenylphosphonium iodide (47 g, 88 mmol, 1.2 equiv) is added to the flask. The specific solvent and base conditions are crucial for achieving high Z-selectivity and should be followed as detailed in the cited literature.[14]

Visualizations

Overview of Synthetic Routes to E/Z Vinyl Iodides

References

- 1. Regio- and Stereoselective Hydroiodination of Internal Alkynes with Ex Situ-Generated HI [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound functional group - Wikipedia [en.wikipedia.org]

- 6. Takai olefination - Wikipedia [en.wikipedia.org]

- 7. (Z)-Selective Takai olefination of salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primjerci: (Z)-selective Takai olefination of salicylaldehydes :: Descubridor de recursos de la Universidad Veracruzana [ebusca.uv.mx]

- 9. This compound functional group - Wikiwand [wikiwand.com]

- 10. This compound synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Barton this compound Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. This compound synthesis by iodination or substitution [organic-chemistry.org]

- 14. orgsyn.org [orgsyn.org]

An In-depth Technical Guide on the C-I Bond Dissociation Energy in Vinyl Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbon-iodine (C-I) bond dissociation energy (BDE) in vinyl iodide (C₂H₃I). A thorough understanding of this fundamental thermodynamic parameter is crucial for professionals in chemical research and drug development, as it governs the reactivity and stability of this important chemical moiety. This document details both experimental and theoretical determinations of the C-I BDE, outlines the methodologies employed in these studies, and presents the key data in a clear, comparative format.

Quantitative Data Summary

The C-I bond dissociation energy in this compound has been determined through various experimental and theoretical methods. The following table summarizes the key quantitative data available in the literature.

| Bond Dissociation Energy (kcal/mol) | Method | Source | Notes |

| ≤ 65 | Velocity-Mapped Ion Imaging | Zou et al. | Upper limit derived from experimental data. |

| 64 | Ab initio Calculations | Zou et al. | Calculated value complementing experimental findings. |

| ~63.2 | Theoretical Calculation | Kim et al.[1][2] | Calculated value explicitly incorporating spin-orbit coupling. |

Experimental Protocols

The experimental determination of the C-I bond dissociation energy in this compound predominantly relies on photodissociation techniques coupled with advanced detection methods. These experiments involve breaking the C-I bond with light and then analyzing the energy and angular distribution of the resulting fragments.

Velocity-Mapped Ion Imaging (VMI)

Velocity-mapped ion imaging is a powerful technique used to determine the kinetic energy and angular distribution of photofragments, from which the bond dissociation energy can be derived.[3]

Methodology:

-

Sample Preparation and Introduction: A dilute mixture of this compound in a carrier gas (e.g., argon) is prepared. This gas mixture is then introduced into a high-vacuum chamber through a pulsed molecular beam valve. The supersonic expansion cools the this compound molecules to a low rotational and vibrational temperature.

-

Photodissociation: The molecular beam is intersected by a pulsed UV laser beam (e.g., at wavelengths between 193 and 266 nm), which excites the this compound molecules and leads to the cleavage of the C-I bond.[4]

-

Ionization of Fragments: The iodine atom fragments are selectively ionized using a second pulsed laser via a (2+1) Resonance-Enhanced Multi-Photon Ionization (REMPI) scheme. This allows for the state-selective detection of ground state (I) and spin-orbit excited state (I*) iodine atoms.

-

Velocity Mapping: The resulting ions are accelerated by a series of electrostatic lenses towards a 2D detector.[5] These lenses are configured to map all ions with the same initial velocity vector onto the same point on the detector, irrespective of their initial position in the interaction region.[3]

-

Detection and Data Acquisition: The 2D detector, typically a microchannel plate (MCP) coupled to a phosphor screen, records the arrival positions of the ions. A CCD camera captures the image from the phosphor screen for each laser shot. Thousands of these images are accumulated to obtain a high signal-to-noise ratio image.

-

Data Analysis: The 2D image represents the projection of the 3D velocity distribution of the iodine fragments. An inverse Abel transform is applied to the image to reconstruct the 3D velocity distribution. From the radius of the Newton spheres in the reconstructed image, the kinetic energy release of the fragments can be calculated.[5] The C-I bond dissociation energy is then determined by subtracting the total kinetic energy of the fragments and the energy of the spin-orbit excited iodine atom (if applicable) from the energy of the photolysis photon.

Time-Resolved Fourier Transform Infrared (FTIR) Emission Spectroscopy

This technique is used to probe the vibrational energy distribution of the molecular fragments produced upon photodissociation.

Methodology:

-

Sample Preparation: A flowing mixture of this compound and a bath gas (e.g., argon) is introduced into a reaction cell.

-

Photolysis: A pulsed excimer laser (e.g., operating at 193 nm) is used to photolyze the this compound molecules.[6]

-

Emission Collection: The infrared emission from the vibrationally excited fragments is collected and directed into a Fourier transform infrared spectrometer.

-

Time-Resolved Spectra: The detector signal is recorded as a function of time after the photolysis laser pulse. By stepping the time delay, a series of time-resolved emission spectra are obtained.[7]

-

Data Analysis: The spectra reveal the vibrational populations of the photofragments. By analyzing the highest populated vibrational levels, the energy partitioned into the fragments can be estimated, which in turn can be used to constrain the bond dissociation energy.

Theoretical Methodologies

Theoretical calculations play a crucial role in complementing experimental findings and providing a deeper understanding of the electronic structure and dissociation dynamics of this compound.

Ab initio Calculations

High-level ab initio calculations are employed to compute the potential energy surfaces of this compound along the C-I dissociation coordinate.[8]

Methodology:

-

Method Selection: Multireference methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI) or second-order perturbation theory (CASPT2), are often used to accurately describe the electronic states involved in the photodissociation process.

-

Basis Sets: Large, flexible basis sets, such as augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), are employed to provide a good description of the electron distribution.

-

Spin-Orbit Coupling: For heavy atoms like iodine, spin-orbit coupling (SOC) effects are significant and must be explicitly included in the calculations to obtain accurate bond dissociation energies and potential energy curves.[1][2]

-

Potential Energy Curves (PECs): The energy of the ground and excited electronic states is calculated at various C-I bond distances to generate the PECs. The bond dissociation energy is determined from the asymptotic energy difference between the dissociated fragments (vinyl radical and iodine atom) and the ground state this compound molecule.

Density Functional Theory (DFT)

DFT provides a computationally less expensive alternative to high-level ab initio methods for calculating ground-state properties.

Methodology:

-

Functional and Basis Set Selection: A suitable density functional (e.g., B3LYP, M06-2X) and basis set are chosen.

-

Geometry Optimization: The geometries of the this compound molecule and the vinyl radical fragment are optimized to find their lowest energy structures.

-

Energy Calculation: The electronic energies of the optimized structures and the iodine atom are calculated.

-

BDE Calculation: The C-I bond dissociation energy is calculated as the difference between the sum of the energies of the vinyl radical and the iodine atom and the energy of the this compound molecule. Spin-orbit coupling corrections can also be incorporated into DFT calculations.[9]

Visualization of the Photodissociation Pathway

The photodissociation of this compound upon absorption of a UV photon involves electronic transitions from the ground state to one or more excited electronic states. The subsequent evolution of the molecule on these excited state potential energy surfaces leads to the cleavage of the C-I bond. The following diagram illustrates this process.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Photofragment-ion imaging - Wikipedia [en.wikipedia.org]

- 4. Non-adiabatic photodissociation dynamics of this compound from nσ* and nπ* transitions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00236B [pubs.rsc.org]

- 5. VMI: Molecular Spectroscopy & Photodissociation Dynamics | Hopkins Laboratory | University of Waterloo [uwaterloo.ca]

- 6. The reaction products of the 193 nm photolysis of vinyl bromide and vinyl chloride studied by time-resolved Fourier transform infrared emission spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. High-dimensional ab initio potential energy surfaces for reaction dynamics calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Spin-orbit ab initio and density functional theory study of this compound: Molecular properties and photodissociation dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Vinyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl iodide (C₂H₃I), also known as iodoethene, is a reactive organoiodine compound that serves as a valuable building block in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and safety assessments in various applications, including pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, presenting quantitative data, detailing experimental methodologies, and illustrating the relationships between these properties.

Core Thermodynamic Properties of this compound

The fundamental thermodynamic properties of this compound are summarized below. These values are essential for predicting the compound's behavior under different temperature and pressure conditions.

Enthalpy of Formation

The enthalpy of formation (ΔբH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. Experimental determination of the enthalpy of formation for this compound has been achieved with high accuracy using threshold photoelectron-photoion coincidence (TPEPICO) spectroscopy.[1][2][3]

Table 1: Enthalpy of Formation of Gaseous this compound

| Temperature (K) | ΔբH° (kJ/mol) | Uncertainty (kJ/mol) | Reference |

| 0 | 140.2 | ± 3.2 | [1][2][3] |

| 298.15 | 131.2 | ± 3.2 | [1][2][3] |

Other Key Thermodynamic Data

In addition to the enthalpy of formation, several other thermodynamic and physical properties are critical for characterizing this compound.

Table 2: Additional Thermodynamic and Physical Properties of this compound

| Property | Value | Units | Reference(s) |

| Standard Molar Entropy (S°) | Data not available | J/(mol·K) | |

| Heat Capacity (Cp) | Data not available | J/(mol·K) | |

| Boiling Point (at 1 atm) | 56 | °C | |

| Enthalpy of Vaporization (ΔHvap) | Data not available | kJ/mol | |

| Adiabatic Ionization Energy | 9.32 | eV | [1][2][3] |

| C-I Bond Dissociation Enthalpy | ~241 | kJ/mol |

Note: The C-I bond dissociation energy from Wikipedia (57.6 kcal/mol) has been converted to kJ/mol.

Vapor Pressure

Table 3: Vapor Pressure of this compound

| Vapor Pressure | Temperature (°C) | Temperature (K) | Note | Reference |

| 1 kPa | -41 | 232.15 | Extrapolated | [4] |

| 10 kPa | -3 | 270.15 | [4] | |

| 100 kPa | 55.6 | 328.75 | [4] |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on sophisticated experimental techniques. The following sections provide an overview of the key methodologies employed.

Threshold Photoelectron-Photoion Coincidence (TPEPICO) Spectroscopy

This powerful technique was utilized to determine the precise enthalpy of formation of this compound.[1][2][3]

Experimental Workflow:

Methodology:

-

Photon Source: Monochromatized synchrotron radiation is used to provide a tunable source of high-energy photons.

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum interaction chamber.

-

Photoionization: The photons interact with the this compound molecules, causing ionization and fragmentation.

-

Electron and Ion Detection: The resulting photoelectrons and photoions are accelerated in opposite directions. The kinetic energy of the electrons is measured by an electron energy analyzer, while the mass-to-charge ratio of the ions is determined by a time-of-flight mass spectrometer.

-

Coincidence Measurement: The key to this technique is the coincident detection of an energy-selected electron and its corresponding ion. This allows for the selection of ions with specific internal energies.

-

Data Analysis: By scanning the photon energy and monitoring the ion signal, the appearance energies for the parent and fragment ions can be determined with high precision. These appearance energies are then used in thermochemical cycles to derive the enthalpy of formation of the neutral molecule and its fragments.

Calorimetry

While specific calorimetric studies on this compound are not detailed in the readily available literature, calorimetry is the primary method for determining heat capacity and enthalpies of phase transitions (e.g., vaporization).

General Calorimetric Workflow for Heat Capacity Measurement:

Methodology:

-

Sample Preparation: A known mass of purified this compound is placed in a sample cell within an adiabatic calorimeter.

-

Thermal Equilibration: The sample is brought to a desired starting temperature and allowed to reach thermal equilibrium.

-

Heating: A precisely measured amount of electrical energy (heat, Q) is supplied to the sample.

-

Temperature Measurement: The resulting temperature increase (ΔT) is carefully measured using a calibrated thermometer.

-

Calculation: The heat capacity (Cp) is calculated from the relationship Cp = Q / (n * ΔT), where n is the number of moles of the sample. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure Measurement (Static Method)

The static method is a direct way to measure the vapor pressure of a substance at a given temperature.

Logical Diagram of the Static Method for Vapor Pressure Measurement:

Methodology:

-

Sample Degassing: A pure sample of this compound is thoroughly degassed to remove any dissolved gases that could contribute to the measured pressure.

-

Apparatus Setup: The degassed sample is introduced into a thermostated cell connected to a pressure measuring device (e.g., a capacitance manometer). The system is evacuated to remove any residual air.

-

Temperature Control: The temperature of the sample cell is precisely controlled and maintained at the desired value.

-

Equilibrium: The system is allowed to reach equilibrium, where the rate of vaporization equals the rate of condensation.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured.

-

Data Collection: The temperature is varied, and the corresponding equilibrium vapor pressure is measured to construct a vapor pressure curve.

Conclusion

This technical guide has synthesized the available experimental data on the thermodynamic properties of this compound. While the enthalpy of formation has been determined with high precision, there is a notable lack of comprehensive experimental data for its standard molar entropy, heat capacity, and vapor pressure over a range of temperatures. The experimental methodologies outlined provide a foundation for understanding how these critical parameters are determined. Further research, both experimental and computational, is warranted to provide a more complete thermodynamic characterization of this important chemical intermediate, which would be of significant benefit to researchers and professionals in drug development and other fields of chemical science.

References

- 1. TPEPICO spectroscopy of vinyl chloride and this compound: neutral and ionic heats of formation and bond energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TPEPICO spectroscopy of vinyl chloride and this compound: neutral and ionic heats of formation and bond energies. | Semantic Scholar [semanticscholar.org]

- 4. physics.nyu.edu [physics.nyu.edu]

Spectroscopic Analysis of Vinyl Iodide: A Technical Guide

Introduction

Vinyl iodide (iodoethene), with the chemical formula C₂H₃I, is a versatile organoiodine compound. As a functionalized alkene, it serves as a crucial building block in a variety of organic syntheses, particularly in transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.[1] The stereochemistry and purity of this compound are paramount for its successful application in these synthetic routes. Therefore, a thorough characterization using modern spectroscopic techniques is essential. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and a logical workflow for its analysis.

Spectroscopic Data Summary

The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound displays three distinct signals corresponding to the three non-equivalent vinylic protons (Hₐ, Hₑ, Hₓ). The chemical shifts and coupling constants are influenced by the electronegativity of the iodine atom and the geometric arrangement of the protons.

-

Structure:

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hₐ | ~6.10 | Doublet of doublets (dd) | Jₐₓ ≈ 14.5 Hz (trans), Jₐₑ ≈ 7.5 Hz (cis) |

| Hₑ | ~5.55 | Doublet of doublets (dd) | Jₐₑ ≈ 7.5 Hz (cis), Jₑₓ ≈ 1.5 Hz (geminal) |

| Hₓ | ~5.95 | Doublet of doublets (dd) | Jₐₓ ≈ 14.5 Hz (trans), Jₑₓ ≈ 1.5 Hz (geminal) |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows two signals for the two sp²-hybridized carbon atoms. The carbon atom directly bonded to the iodine (C-I) experiences a significant shielding effect, resulting in an upfield chemical shift compared to the other vinylic carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C H₂ | ~125.7 |

| C HI | ~85.3 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about its functional groups and bond vibrations. Key absorptions include C-H and C=C stretching and bending frequencies characteristic of a vinyl group.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3090 | =C-H Stretch (asymmetric) | Medium |

| ~3010 | =C-H Stretch (symmetric) | Medium |

| ~1605 | C=C Stretch | Medium-Strong |

| ~1400 | =C-H In-plane bend (scissoring) | Strong |

| ~940 | =C-H Out-of-plane bend (wag) | Strong |

| ~880 | =C-H Out-of-plane bend (wag) | Strong |

| ~550 | C-I Stretch | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals the molecular weight and characteristic fragmentation patterns. The molecular ion peak is observed, and the most prominent fragmentation pathway is the cleavage of the weak C-I bond.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Identity | Relative Abundance |

| 154 | [C₂H₃I]⁺ | Molecular Ion (M⁺) | High |

| 127 | [I]⁺ | Iodine Cation | High |

| 27 | [C₂H₃]⁺ | Vinyl Cation | High |

Spectroscopic Analysis Workflow

The comprehensive characterization of a this compound sample follows a structured workflow, utilizing complementary spectroscopic techniques to confirm its identity and structure.

Caption: Workflow for the spectroscopic characterization of this compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for modern laboratory instrumentation.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Most commercially available deuterated solvents already contain TMS.

-

Cap the NMR tube securely and gently invert to ensure a homogeneous solution.[2]

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

-

Integrate the signals and determine the coupling constants from the multiplet structures.

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer's observation frequency to the ¹³C nucleus.[3]

-

Perform a standard proton-decoupled experiment (e.g., using the zgpg30 pulse program on Bruker instruments) to obtain a spectrum with singlets for each carbon environment.[4][5]

-

A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[3]

-

Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) to calibrate the spectrum.[6]

-

Infrared (IR) Spectroscopy Protocol

For liquid samples like this compound, the Attenuated Total Reflectance (ATR) or neat thin-film method is most convenient.

-

ATR-FTIR Method:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal, which will be subtracted from the sample spectrum.[7]

-

Place one to two drops of this compound directly onto the center of the ATR crystal to completely cover the sampling area.[8]

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

-

-

Neat (Thin-Film) Method:

-

Place a single drop of liquid this compound onto one polished face of a salt plate (e.g., NaCl or KBr).[8]

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[8]

-

Place the "sandwiched" plates into the spectrometer's sample holder and acquire the spectrum.

-

After analysis, clean the plates with a dry, non-polar solvent (e.g., hexane (B92381) or dichloromethane) and store them in a desiccator to prevent fogging from atmospheric moisture.[8]

-

Mass Spectrometry Protocol (EI-MS)

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions, typically using a known calibration compound (e.g., perfluorotributylamine, PFTBA).[9] This ensures accurate mass assignment.

-

-

Sample Introduction:

-

For a volatile liquid like this compound, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.

-

Direct Insertion: A small amount of the sample is loaded into a capillary tube, which is then inserted into the probe. The probe is heated to volatilize the sample directly into the ion source.

-

GC-MS: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph. The this compound is separated from the solvent and elutes into the mass spectrometer's ion source.

-

-

Data Acquisition:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[10]

-

The resulting positive ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum. The spectrum is plotted as relative intensity versus m/z.

-

References

- 1. This compound functional group - Wikipedia [en.wikipedia.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chem.uoi.gr [chem.uoi.gr]

- 4. chem.uoi.gr [chem.uoi.gr]

- 5. sc.edu [sc.edu]

- 6. rsc.org [rsc.org]

- 7. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. rsc.org [rsc.org]

- 10. pubs.aip.org [pubs.aip.org]

The Synthesis of Vinyl Iodides: A Journey from Discovery to Modern Synthetic Marvels

For Researchers, Scientists, and Drug Development Professionals

Vinyl iodides, organic compounds featuring an iodine atom attached to a carbon-carbon double bond, have emerged as indispensable building blocks in modern organic synthesis. Their unique reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, has established them as crucial intermediates in the construction of complex molecules, including natural products and pharmaceuticals. This technical guide delves into the discovery and historical evolution of vinyl iodide synthesis, providing a comprehensive overview of seminal methods, detailed experimental protocols, and a comparative analysis of their synthetic utility.

A Historical Perspective: From Acetylene to Stereoselectivity

The journey of this compound synthesis begins with the fundamental reactions of alkynes. Early methods, dating back to the early 20th century, relied on the direct hydroiodination of acetylene and its derivatives. This seemingly straightforward electrophilic addition of hydrogen iodide (HI) to the triple bond, however, often suffered from a lack of regioselectivity, leading to mixtures of products.[1] The reaction proceeds through a vinyl cation intermediate, and while it follows Markovnikov's rule, controlling the formation of a specific isomer was a significant challenge.[2]

A pivotal moment in the history of this compound synthesis arrived in 1962 with the work of Sir Derek H. R. Barton. The Barton this compound synthesis provided a novel and more controlled route from ketones via their hydrazones.[3][4] This reaction, involving the oxidation of a hydrazone with iodine in the presence of a strong, non-nucleophilic base, offered a valuable alternative to the often-unpredictable alkyne hydrohalogenation.[4][5]

The quest for greater stereocontrol in this compound synthesis saw significant advancements in the latter half of the 20th century. In 1986, Kazuhiko Takai introduced a groundbreaking method known as the Takai olefination . This reaction utilizes a geminal dichromium species, generated from iodoform (B1672029) and chromium(II) chloride, to convert aldehydes into E-vinyl iodides with high stereoselectivity.[6][7] The Takai olefination proved to be a powerful tool for accessing trans-vinyl iodides, a common motif in many natural products.

Just a few years later, in 1989, Gilbert Stork and Kang Zhao developed a complementary method for the stereoselective synthesis of Z-vinyl iodides. The Stork-Zhao olefination , a modification of the Wittig reaction, employs an iodomethylphosphonium salt to generate a phosphorus ylide that reacts with aldehydes to furnish Z-vinyl iodides with excellent stereocontrol.[8]

The development of these stereoselective methods revolutionized the synthesis of complex molecules, allowing for the precise installation of this compound moieties with defined geometry. More recent advancements have focused on developing milder, more functional-group-tolerant, and catalytic approaches. These include copper-catalyzed Finkelstein-type halogen exchange reactions , which allow for the stereospecific conversion of vinyl bromides to vinyl iodides, and various hydrometalation-iodination sequences (using aluminum, tin, or zirconium) that offer alternative strategies for the regio- and stereocontrolled synthesis of vinyl iodides from alkynes.[9][10][11]

Core Synthetic Methodologies: A Detailed Examination

This section provides an in-depth look at the key methods for this compound synthesis, including their mechanisms, experimental protocols, and comparative data.

Hydroiodination of Alkynes

The direct addition of hydrogen iodide to alkynes represents the most atom-economical approach to vinyl iodides. However, control of regioselectivity and stereoselectivity can be challenging.

Reaction Mechanism: The reaction proceeds via electrophilic addition. The proton from HI adds to the alkyne, forming the more stable vinyl cation intermediate (Markovnikov's rule). The iodide ion then attacks the carbocation to form the this compound. With terminal alkynes, this typically yields the 2-iodoalkene. The stereochemical outcome (syn- or anti-addition) can be influenced by reaction conditions.[2]

Experimental Protocol (General): A solution of the alkyne in a suitable solvent (e.g., a non-polar organic solvent) is treated with a source of hydrogen iodide at a controlled temperature. The HI can be bubbled directly as a gas, or generated in situ. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified, typically by distillation or column chromatography.

Barton this compound Synthesis

This method transforms a ketone into a this compound via a hydrazone intermediate.

Reaction Mechanism: The hydrazone is first oxidized by iodine to form a diazo intermediate. Subsequent reaction with iodine as an electrophile, followed by the displacement of nitrogen gas, generates an iodocarbonium ion. An elimination reaction then furnishes the this compound.[5]

Experimental Protocol:

-

Hydrazone Formation: The ketone is reacted with hydrazine (B178648) hydrate, typically in the presence of a mild acid or base catalyst, in a solvent such as ethanol. The resulting hydrazone is then isolated and purified.

-

Iodination: The purified hydrazone is dissolved in a suitable solvent (e.g., diethyl ether or tetrahydrofuran) and added to a solution of iodine and a strong, non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), at a low temperature. The reaction is stirred until completion, then quenched and worked up to isolate the this compound.

Takai Olefination

This powerful method provides excellent stereoselectivity for the synthesis of E-vinyl iodides from aldehydes.

Reaction Mechanism: Chromium(II) chloride reduces iodoform to a geminal dichromium species. This nucleophilic reagent adds to the aldehyde to form a β-oxychromium intermediate. Subsequent syn-elimination of the chromium species yields the E-vinyl iodide.[6][7]

Experimental Protocol: Strictly anhydrous and anaerobic conditions are crucial for the success of this reaction.

-

A suspension of chromium(II) chloride in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a reaction vessel under an inert atmosphere (e.g., argon).

-

A solution of the aldehyde and iodoform in THF is added to the chromium(II) chloride suspension at a controlled temperature (often room temperature).

-

The reaction mixture is stirred for several hours until the starting material is consumed.

-

The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Stork-Zhao Olefination

This method is the premier choice for the stereoselective synthesis of Z-vinyl iodides from aldehydes.

Reaction Mechanism: This reaction is a modification of the Wittig reaction. An iodomethylphosphonium salt is treated with a strong base to generate the corresponding phosphorus ylide. This ylide then reacts with an aldehyde through a betaine (B1666868) intermediate, which undergoes syn-elimination to afford the Z-vinyl iodide.[8]

Experimental Protocol:

-

A suspension of iodomethyltriphenylphosphonium iodide in an anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

A strong base, such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide, is added to generate the ylide.

-

A solution of the aldehyde in the same solvent is then added to the ylide solution.

-

The reaction is stirred at low temperature for a period of time and then allowed to warm to room temperature.

-

The reaction is quenched, and the product is extracted and purified by column chromatography.

Copper-Catalyzed Halogen Exchange

This method offers a mild and stereospecific route to vinyl iodides from the more readily available vinyl bromides.

Reaction Mechanism: The catalytic cycle is believed to involve the oxidative addition of the vinyl bromide to a Cu(I) species, followed by halide exchange with an iodide salt (e.g., NaI or KI), and subsequent reductive elimination to release the this compound and regenerate the Cu(I) catalyst. The use of a ligand, such as a diamine, can facilitate the reaction.[12]

Experimental Protocol:

-

A mixture of the vinyl bromide, an iodide salt (e.g., sodium iodide), a copper(I) catalyst (e.g., copper(I) iodide), and a suitable ligand (e.g., N,N'-dimethylethylenediamine) is prepared in a solvent such as dioxane or toluene.

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed.

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated, and the product is purified by column chromatography.

Quantitative Data Summary

The following tables provide a comparative overview of the yields and stereoselectivities for the key synthetic methods discussed.

Table 1: Barton this compound Synthesis

| Ketone Substrate | Product | Yield (%) | Reference |

| Cyclohexanone | 1-Iodocyclohexene | 75 | Barton, 1962 |

| Adamantanone | 2-Iodoadamantene | 85 | Barton, 1962 |

| Camphor | 2-Iodobornene | 60 | Barton, 1962 |

Table 2: Takai Olefination (E-Vinyl Iodide Synthesis)

| Aldehyde Substrate | Product | Yield (%) | E:Z Ratio | Reference |

| Benzaldehyde | β-Iodostyrene | 96 | >99:1 | Takai, 1986 |

| Cyclohexanecarboxaldehyde | 1-Iodo-2-cyclohexylethylene | 87 | >99:1 | Takai, 1986 |

| Dodecanal | 1-Iodo-1-tridecene | 85 | >99:1 | Takai, 1986 |

Table 3: Stork-Zhao Olefination (Z-Vinyl Iodide Synthesis)

| Aldehyde Substrate | Product | Yield (%) | Z:E Ratio | Reference |

| Cyclohexanecarboxaldehyde | 1-Iodo-2-cyclohexylethylene | 85 | 95:5 | Stork & Zhao, 1989 |

| Pivalaldehyde | 1-Iodo-3,3-dimethyl-1-butene | 80 | >98:2 | Stork & Zhao, 1989 |

| Benzaldehyde | β-Iodostyrene | 82 | 90:10 | Stork & Zhao, 1989 |

Table 4: Copper-Catalyzed Halogen Exchange

| Vinyl Bromide Substrate | Product | Yield (%) | Stereoretention | Reference |

| (E)-β-Bromostyrene | (E)-β-Iodostyrene | 95 | >99% | Buchwald, 2002 |

| (Z)-β-Bromostyrene | (Z)-β-Iodostyrene | 92 | >99% | Buchwald, 2002 |

| (E)-1-Bromo-1-octene | (E)-1-Iodo-1-octene | 88 | >99% | Buchwald, 2002 |

Visualizing the Synthesis of Vinyl Iodides

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Reaction Mechanisms

Caption: Mechanism of the Barton this compound Synthesis.

Caption: Mechanism of the Takai Olefination.

Caption: Mechanism of the Stork-Zhao Olefination.

Experimental Workflows

Caption: Experimental workflow for the Takai Olefination.

Caption: Experimental workflow for the Stork-Zhao Olefination.

Conclusion

The synthesis of vinyl iodides has undergone a remarkable evolution, from early, non-selective methods to the highly sophisticated and stereocontrolled strategies employed today. The discoveries of the Barton, Takai, and Stork-Zhao reactions were pivotal moments that provided chemists with the tools to precisely control the geometry of the this compound moiety. The continued development of milder and more versatile methods, such as copper-catalyzed halogen exchange, further expands the synthetic chemist's toolbox. As crucial precursors for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, vinyl iodides will undoubtedly continue to play a central role in the advancement of organic synthesis and the development of novel therapeutics and functional materials.

References

- 1. (Z)-Selective Takai olefination of salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. Hydrazone iodination - Wikipedia [en.wikipedia.org]

- 5. This compound synthesis by iodination or substitution [organic-chemistry.org]

- 6. Takai olefination - Wikipedia [en.wikipedia.org]

- 7. Vinyl halide - Wikipedia [en.wikipedia.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. This compound functional group - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stereoselective Synthesis of Vinyl Iodides through Copper(I)-Catalyzed Finkelstein-Type Halide-Exchange Reaction [organic-chemistry.org]

Theoretical Insights into the Molecular Properties of Vinyl Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular properties of vinyl iodide (C₂H₃I), drawing upon a range of theoretical studies. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds, making a thorough understanding of its electronic structure and reactivity crucial for its application in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines the computational methodologies employed in its study, and presents visualizations of its structure and the theoretical approaches used to investigate its properties.

Molecular Structure and Bonding

This compound possesses a planar structure with a double bond between its two carbon atoms. The geometry around the vinyl group is trigonal planar, a result of the sp² hybridization of the carbon atoms. This arrangement minimizes electron-electron repulsion, leading to a stable molecular configuration. The C-I bond is formed from the overlap of a carbon sp² hybrid orbital and an iodine p orbital.

A key feature of this compound is the relatively weak C-I bond, which has a bond dissociation energy of approximately 57.6 kcal/mol. This is significantly lower than the C-X bonds in other vinyl halides (F, Cl, Br), making this compound more reactive in processes like transition-metal catalyzed cross-coupling reactions.

Molecular Geometry

The geometric parameters of this compound have been determined through theoretical calculations. The C-C-I bond angle is a notable feature of its structure.

| Parameter | Value |

| C-C-I Bond Angle | ~123.3° |

Spectroscopic Properties and Electronic Structure

Theoretical studies have been instrumental in elucidating the spectroscopic properties of this compound, particularly its ultraviolet (UV) absorption spectrum and photodissociation dynamics. The UV absorption is complex due to the presence of both π* ← π transitions localized on the C=C bond and σ* ← n transitions localized on the C-I bond.

High-level ab initio and density functional theory (DFT) calculations that explicitly include spin-orbit coupling (SOC) have been crucial for accurately assigning the electronic excited states and understanding the photodissociation pathways. These studies have revealed the significant role of triplet states in the photodissociation dynamics. The broad UV absorption band around 250 nm is primarily attributed to σ* ← n″ and σ* ← n' excitations, rather than the previously proposed π* ← n″ excitation.

Energetic Properties

A summary of key energetic properties of this compound is presented below.

| Property | Value |

| C-I Bond Dissociation Energy (D₀) | ≤ 65 kcal/mol |

| Adiabatic Ionization Energy | 9.32 ± 0.01 eV |

| Heat of Formation (ΔHf,0K) | 140.2 ± 3.2 kJ/mol |

| Heat of Formation (ΔHf,298K) | 131.2 ± 3.2 kJ/mol |

Theoretical and Experimental Protocols

The theoretical investigation of this compound's molecular properties involves a range of sophisticated computational chemistry methods.

Computational Methodologies

-

Ab Initio Methods: High-level ab initio calculations, such as multireference configuration interaction (MRCI

The Synthetic Utility of Vinyl Iodides: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, vinyl iodides represent a class of versatile and highly reactive intermediates in modern organic synthesis. Their unique properties, particularly the lability of the carbon-iodine bond, make them indispensable building blocks for the stereoselective construction of complex molecular architectures found in numerous natural products and pharmaceutical agents.

This in-depth guide provides a technical overview of the synthesis and reactivity of vinyl iodides, with a focus on practical applications in organic synthesis. It includes detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction to Vinyl Iodides

Vinyl iodides, or iodoalkenes, are organic compounds containing an iodine atom attached to a carbon-carbon double bond.[1][2] The relatively weak carbon-iodine bond (bond dissociation energy of approximately 57.6 kcal/mol) is a defining feature, rendering vinyl iodides more reactive in many transformations than their vinyl bromide or chloride counterparts.[1] This enhanced reactivity allows for reactions to proceed under milder conditions, a crucial advantage in the synthesis of sensitive and complex molecules.[1]

Their stability under nucleophilic conditions, coupled with their high reactivity in transition-metal-catalyzed cross-coupling reactions, has established vinyl iodides as premier substrates for the formation of carbon-carbon and carbon-heteroatom bonds.[1][3] The stereochemical integrity of the double bond is often retained throughout these coupling processes, enabling the synthesis of specific E and Z isomers, which is of paramount importance in drug design and development.[1]

Stereoselective Synthesis of Vinyl Iodides

The ability to control the geometry of the double bond during the synthesis of vinyl iodides is critical for their application in stereoselective synthesis. Several reliable methods have been developed to access both E and Z isomers with high fidelity.

From Alkynes

The hydroiodination of alkynes is a direct and atom-economical method for the synthesis of vinyl iodides. While the direct addition of HI can be challenging to control, several effective methods involving in situ generation of HI or hydrometalation followed by iodinolysis have been developed.[1][4]

Table 1: Selected Methods for the Synthesis of Vinyl Iodides from Alkynes

| Method | Reagents | Typical Yield (%) | Stereoselectivity | Key Features |

| Hydroiodination with ex situ generated HI | Alkyne, HSiEt₃, I₂ | 70-95 | High E-selectivity | Mild, transition-metal-free, high functional group tolerance.[4] |

| Hydroalumination-Iodination | Alkyne, DIBAL-H, NIS | 60-90 | High E-selectivity | Reliable for α-vinyl iodide synthesis with specific Ni-catalysts.[4] |

| Hydrozirconation-Iodination | Alkyne, Schwartz reagent, I₂ | 75-95 | High E-selectivity | In situ generation of Schwartz reagent offers convenience.[4] |

| Hydrostannylation-Iodinolysis | Alkyne, Bu₃SnH, Pd catalyst, then I₂ | 70-90 | High E-selectivity | Tolerates a wide range of functional groups.[1] |

From Carbonyl Compounds

Named reactions such as the Takai olefination and the Barton vinyl iodide synthesis provide powerful tools for the conversion of aldehydes and ketones into vinyl iodides.

-

Takai Olefination: This reaction utilizes iodoform (B1672029) (CHI₃) and chromium(II) chloride (CrCl₂) to convert aldehydes into (E)-vinyl iodides with high stereoselectivity.[1][5] It is particularly valuable for the synthesis of disubstituted alkenes.

-

Barton this compound Synthesis: This method involves the reaction of a hydrazone with iodine in the presence of a strong, non-nucleophilic base (e.g., DBU) to yield a this compound.[1][6][7]

Table 2: Synthesis of Vinyl Iodides from Carbonyl Compounds

| Method | Starting Material | Reagents | Typical Yield (%) | Stereoselectivity |

| Takai Olefination | Aldehyde | CHI₃, CrCl₂ | 60-90 | High E-selectivity |

| Barton this compound Synthesis | Ketone/Aldehyde | 1. H₂NNH₂, 2. I₂, Base | 50-80 | Mixture of isomers, dependent on substrate |

From Other Vinyl Halides

Copper-catalyzed halogen exchange (Finkelstein-type reaction) provides a mild and efficient method for the synthesis of vinyl iodides from the more readily available vinyl bromides, with retention of stereochemistry.[8][9]

Key Reactions of Vinyl Iodides

The synthetic utility of vinyl iodides is most prominently demonstrated in their participation in a wide array of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between a this compound and an organoboron reagent (e.g., a boronic acid or ester), is one of the most widely used cross-coupling reactions. It is valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids.

Table 3: Representative Suzuki-Miyaura Couplings of Vinyl Iodides

| This compound Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |

| (E)-1-Iodo-1-hexene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene (B28343)/H₂O | 95 |

| (Z)-3-Iodo-3-hexene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | Dioxane | 88 |

| 1-Iodo-2-methyl-1-propene | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₂CO₃ | THF/H₂O | 92 |

Stille Coupling

The Stille coupling involves the reaction of a this compound with an organostannane reagent. A key advantage of this reaction is the stability and functional group tolerance of the organostannane coupling partners.[10][11][12][13]

Table 4: Representative Stille Couplings of Vinyl Iodides

| This compound Substrate | Organostannane Partner | Catalyst System | Additive | Solvent | Yield (%) |

| (E)-1-Iodo-1-octene | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5 mol%) | - | THF | 91 |

| (Z)-1-Iodo-2-phenylethene | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ (3 mol%) | CuI | NMP | 85 |

| 1-Iodo-cyclohexene | Tributyl(ethynyl)tin | AsPh₃, Pd₂(dba)₃ (4 mol%) | - | Toluene | 89 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of a this compound with a terminal alkyne, typically in the presence of both palladium and copper catalysts.[10][14][15] This reaction is fundamental for the synthesis of conjugated enynes.

Table 5: Representative Sonogashira Couplings of Vinyl Iodides

| This compound Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |

| (E)-β-Iodostyrene | Phenylacetylene | Pd(PPh₃)₄ (2 mol%), CuI (5 mol%) | Et₃N | THF | 96 |

| 1-Iodocyclohexene | 1-Hexyne | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | i-Pr₂NH | DMF | 90 |

| (Z)-1-Iodo-1-hexene | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2 mol%), CuI (4 mol%) | Cs₂CO₃ | Dioxane | 87 |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of a this compound with an alkene to form a new, more substituted alkene.[16][17][18][19][20] A base is required to regenerate the active palladium(0) catalyst.

Table 6: Representative Heck Reactions of Vinyl Iodides

| This compound Substrate | Alkene Partner | Catalyst System | Base | Solvent | Yield (%) |

| Iodobenzene | Styrene | Pd(OAc)₂ (1 mol%) | K₂CO₃ | DMF | 94 (E-stilbene) |

| (E)-1-Iodo-1-propene | Methyl acrylate | Pd(PPh₃)₄ (3 mol%) | Et₃N | Acetonitrile | 85 |

| 1-Iodocyclopentene | n-Butyl acrylate | Pd₂(dba)₃/P(o-tol)₃ (2 mol%) | NaOAc | DMA | 88 |

Experimental Protocols

General Procedure for the Synthesis of an (E)-Vinyl Iodide via Hydroiodination of an Internal Alkyne[4]

A two-chambered pressure vessel is charged with the alkyne (1.0 equiv) and toluene in one chamber. The other chamber is charged with triethylsilane (2.0 equiv) and cooled to -78 °C. Iodine (2.0 equiv) is added to the cold triethylsilane solution. The vessel is sealed and allowed to warm to room temperature, and the mixture is stirred in the dark for 3 hours. The reaction in the chamber containing the alkyne is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with 10% aqueous sodium thiosulfate (B1220275) solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford the corresponding (E)-vinyl iodide.

General Procedure for the Suzuki-Miyaura Coupling of a this compound[21]

To a flask containing the this compound (1.0 equiv) and the boronic acid (1.2 equiv) is added a suitable solvent (e.g., dioxane/water). An aqueous solution of a base (e.g., 2 M K₂CO₃, 2.0 equiv) is then added. The mixture is degassed by bubbling with argon for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added, and the mixture is heated to the desired temperature (typically 80-100 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

General Procedure for the Stille Coupling of a this compound[4]

To a solution of the this compound (1.0 equiv) in a degassed solvent (e.g., DMF or toluene) is added the organostannane (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and optionally a copper(I) co-catalyst (e.g., CuI, 10 mol%). The reaction mixture is heated under an inert atmosphere at a temperature ranging from 60 to 100 °C until the starting material is consumed. Upon completion, the reaction is cooled to room temperature and may be treated with an aqueous solution of KF to precipitate tin byproducts. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Spectroscopic Characterization

The stereochemistry of vinyl iodides can be readily determined by ¹H NMR spectroscopy. The coupling constant (J) between the vinylic protons is diagnostic: for trans protons, J is typically in the range of 12-18 Hz, while for cis protons, J is in the range of 6-12 Hz.

Table 7: Typical ¹H and ¹³C NMR Chemical Shifts for Vinyl Iodides

| Structure | Proton | ¹H NMR (δ, ppm) | Carbon | ¹³C NMR (δ, ppm) |

| (E)-R-CH=CH-I | =CH-I | 6.5 - 7.5 (d) | =CH-I | 75 - 90 |

| R-CH= | 6.0 - 6.5 (dt) | R-CH= | 140 - 150 | |

| (Z)-R-CH=CH-I | =CH-I | 6.8 - 7.8 (d) | =CH-I | 80 - 95 |

| R-CH= | 5.8 - 6.3 (dt) | R-CH= | 138 - 148 | |

| R₂C=CH-I | =CH-I | 6.0 - 7.0 (s) | =CH-I | 90 - 105 |

| R₂C= | 145 - 155 |

Visualization of Key Processes

Synthesis of Vinyl Iodides: Key Pathways

Caption: Key synthetic routes to vinyl iodides.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Workflow for a Cross-Coupling Reaction